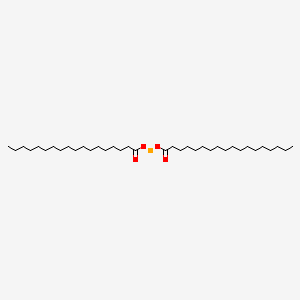
Decil-beta-D-maltopiranósido
Descripción general
Descripción
n-Decil-β-D-maltosido: es un surfactante no iónico que se utiliza comúnmente en la investigación bioquímica y de biología celular. Es particularmente eficaz para solubilizar y estabilizar proteínas de membrana, lo que lo convierte en una herramienta esencial para estudiar la estructura y función de estas proteínas . El compuesto tiene un valor de concentración micelar crítica (CMC) de 1,8 mM, lo que le permite formar micelas que imitan el entorno natural de la membrana .
Aplicaciones Científicas De Investigación
Química: El n-Decil-β-D-maltosido se utiliza como detergente en la purificación y estabilización de enzimas y otras proteínas. Ayuda a mantener la conformación nativa y la actividad de estas proteínas durante los procedimientos experimentales .
Biología: En biología celular, el n-Decil-β-D-maltosido se emplea para solubilizar proteínas de membrana, facilitando su estudio mediante técnicas como la cristalografía de rayos X y la espectroscopia de resonancia magnética nuclear (RMN) .
Medicina: El compuesto se utiliza en la formulación de sistemas de administración de fármacos, donde ayuda a mejorar la solubilidad y la biodisponibilidad de los fármacos hidrófobos .
Industria: El n-Decil-β-D-maltosido encuentra aplicaciones en la industria cosmética y del cuidado personal como un surfactante suave en champús, acondicionadores y otros productos .
Análisis Bioquímico
Biochemical Properties
Decyl-beta-D-maltopyranoside plays a crucial role in biochemical reactions, primarily by solubilizing membrane proteins and maintaining their native conformation. It interacts with various enzymes, proteins, and other biomolecules, facilitating their extraction from biological membranes. For instance, Decyl-beta-D-maltopyranoside has been used to solubilize cytochrome oxidase from mitochondria, enabling its study in a soluble form . The nature of these interactions is typically non-covalent, involving hydrophobic and hydrogen bonding interactions that stabilize the protein-detergent complex.
Cellular Effects
Decyl-beta-D-maltopyranoside influences various cellular processes by altering membrane integrity and protein function. It can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of membrane-bound proteins. For example, in Caco-2 cell cultures, Decyl-beta-D-maltopyranoside has been shown to enhance protein permeability, indicating its potential impact on cellular transport mechanisms . These effects are crucial for understanding how cells respond to changes in their membrane environment.
Molecular Mechanism
At the molecular level, Decyl-beta-D-maltopyranoside exerts its effects by forming micelles that encapsulate hydrophobic regions of membrane proteins, thereby solubilizing them. This detergent has a critical micelle concentration (CMC) of approximately 1.8 mM, which is essential for its function . The binding interactions with biomolecules are primarily driven by the hydrophobic decyl tail, which interacts with the lipid bilayer, while the maltose head group interacts with the aqueous environment. This dual interaction helps maintain the native structure and function of the solubilized proteins.
Temporal Effects in Laboratory Settings
The stability and effectiveness of Decyl-beta-D-maltopyranoside can change over time in laboratory settings. It is generally stable when stored at -20°C, but its activity can degrade if subjected to repeated freeze-thaw cycles . Long-term studies have shown that Decyl-beta-D-maltopyranoside can maintain protein solubility and activity for extended periods, making it suitable for prolonged experiments. Its effects on cellular function may diminish over time due to potential degradation or changes in micelle formation.
Dosage Effects in Animal Models
The effects of Decyl-beta-D-maltopyranoside vary with different dosages in animal models. At low concentrations, it effectively solubilizes membrane proteins without causing significant toxicity. At higher doses, it can disrupt cellular membranes, leading to adverse effects such as cell lysis and tissue damage . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
Decyl-beta-D-maltopyranoside is involved in metabolic pathways related to membrane protein solubilization and stabilization. It interacts with enzymes and cofactors that facilitate the extraction and purification of membrane proteins. For example, it has been used in studies involving micellar electrokinetic chromatography to separate drug enantiomers . These interactions highlight its role in modulating metabolic flux and metabolite levels in biochemical assays.
Transport and Distribution
Within cells and tissues, Decyl-beta-D-maltopyranoside is transported and distributed based on its amphiphilic nature. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by its ability to form micelles, which can encapsulate hydrophobic molecules and transport them to specific cellular compartments .
Subcellular Localization
Decyl-beta-D-maltopyranoside is primarily localized in cellular membranes due to its hydrophobic tail. It can target specific compartments or organelles by interacting with membrane-bound proteins and lipids. Post-translational modifications and targeting signals may further direct its localization within the cell, affecting its activity and function . Understanding its subcellular distribution is essential for elucidating its role in cellular processes.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El n-Decil-β-D-maltosido se sintetiza mediante la glicosilación del decanol con maltosa. La reacción típicamente implica el uso de un catalizador como un ácido o una enzima para facilitar la formación del enlace glucosídico entre las moléculas de decanol y maltosa .
Métodos de Producción Industrial: En entornos industriales, la producción de n-Decil-β-D-maltosido implica reacciones de glicosilación a gran escala en condiciones controladas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante cristalización o cromatografía para eliminar cualquier impureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: El n-Decil-β-D-maltosido principalmente sufre reacciones de hidrólisis y oxidación. La hidrólisis puede ocurrir en condiciones ácidas o básicas, rompiendo el enlace glucosídico y produciendo decanol y maltosa .
Reactivos y Condiciones Comunes:
Hidrólisis: Condiciones ácidas o básicas, agua como disolvente.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Productos Principales Formados:
Hidrólisis: Decanol y maltosa.
Oxidación: Derivados oxidados de decanol y maltosa.
Mecanismo De Acción
El n-Decil-β-D-maltosido ejerce sus efectos mediante la formación de micelas en soluciones acuosas. Estas micelas encapsulan moléculas hidrófobas, lo que permite que se solubilizen en agua. El compuesto interactúa con las proteínas de membrana imitando el entorno natural de la bicapa lipídica, estabilizando así las estructuras nativas de las proteínas .
Comparación Con Compuestos Similares
Compuestos Similares:
n-Dodecil-β-D-maltosido: Similar en estructura pero con una cola hidrófoba más larga, lo que lleva a una CMC más baja y micelas más grandes.
n-Octil-β-D-glucósido: Cola hidrófoba más corta, CMC más alta y micelas más pequeñas.
Unicidad: El n-Decil-β-D-maltosido encuentra un equilibrio entre la longitud de la cola hidrófoba y la CMC, lo que lo hace versátil para diversas aplicaciones. Su capacidad para formar micelas que imitan estrechamente el entorno natural de la membrana lo diferencia de otros surfactantes .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQQAWHSKSSAGF-WXFJLFHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415345 | |
| Record name | Decyl beta-D-maltopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82494-09-5 | |
| Record name | Decyl β-D-maltopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82494-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decyl beta-D-maltopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Glucopyranoside, decyl 4-O-α-D-glucopyranosyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















